

physical and chemical characteristics of 2'-Deoxy-2'-fluoroguanosine

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Compound of Interest

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2'-Deoxy-2'-fluoroguanosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **2'-Deoxy-2'-fluoroguanosine**, a synthetic nucleoside analog with significant antiviral properties. This document details its core properties, experimental protocols for its analysis, and its mechanism of action, particularly as an inhibitor of the influenza virus.

Core Physical and Chemical Characteristics

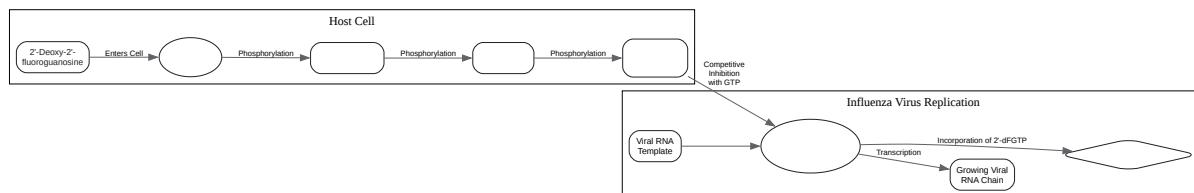
2'-Deoxy-2'-fluoroguanosine is a guanosine derivative where the 2'-hydroxyl group on the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and dictates its biological activity.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{12}FN_5O_4$	[1] [2]
Molecular Weight	285.23 g/mol	[1] [2]
CAS Number	78842-13-4	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	264 °C (decomposes)	[3]
Solubility	Soluble in DMSO (50 mg/mL, 175.3 mM), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL, 7.01 mM). [4]	[4]
Storage Conditions	Store at -20°C for long-term stability.	[4]
Purity	Typically >99%	[2]
pKa	Not readily available in the searched literature.	

Antiviral Mechanism of Action: Influenza Virus Inhibition

2'-Deoxy-2'-fluoroguanosine is a potent inhibitor of influenza A and B viruses.[\[4\]](#) Its mechanism of action involves a multi-step process within the host cell, ultimately leading to the termination of viral RNA synthesis.

The workflow for its antiviral action can be visualized as follows:

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Caption: Mechanism of action of **2'-Deoxy-2'-fluoroguanosine** against influenza virus.

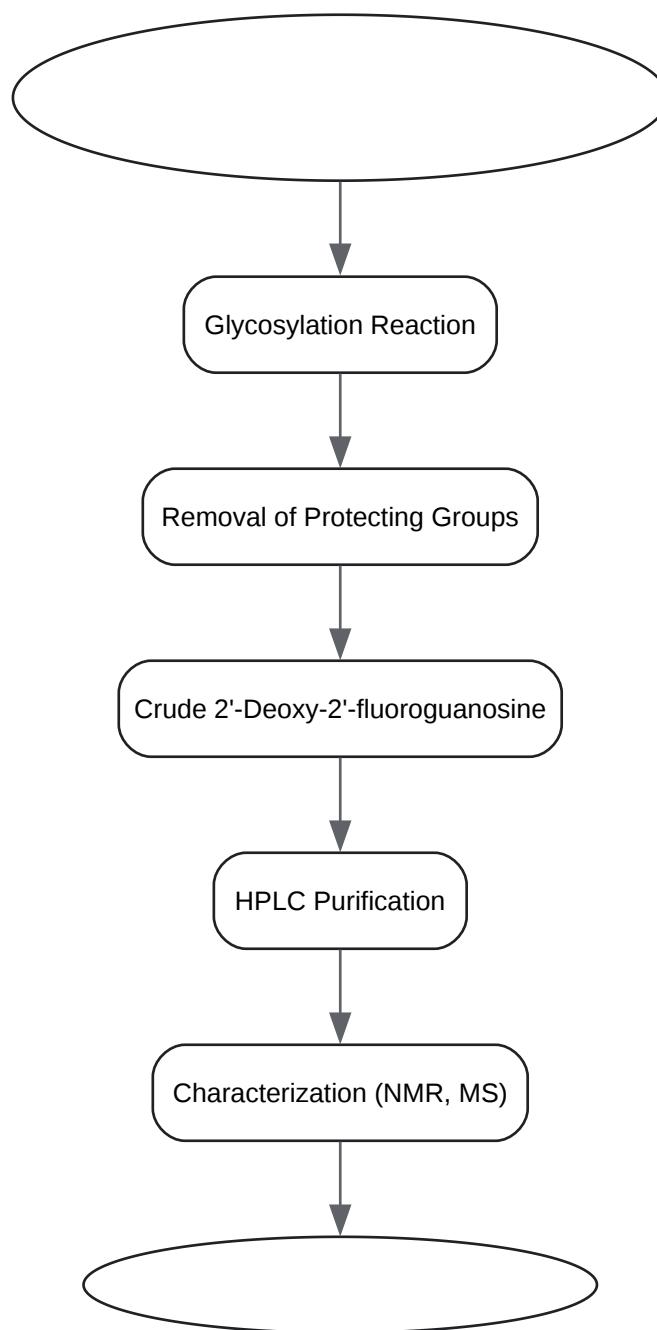
Once inside the host cell, **2'-Deoxy-2'-fluoroguanosine** is phosphorylated by cellular kinases to its active triphosphate form, **2'-deoxy-2'-fluoroguanosine triphosphate (2'-dGTP)**.^[5] This active metabolite then acts as a competitive inhibitor of the influenza virus RNA polymerase (transcriptase) with respect to the natural substrate, guanosine triphosphate (GTP).^[5] Upon incorporation into the growing viral RNA chain, the absence of a 3'-hydroxyl group on the 2'-dGTP molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.^[5]

Experimental Protocols

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for **2'-Deoxy-2'-fluoroguanosine** is not readily available in the public domain, a general approach can be adapted from the synthesis of similar 2'-deoxy-2'-fluoroarabinonucleosides.^{[6][7]} The synthesis typically involves the glycosylation of a protected guanine base with a suitable 2-deoxy-2-fluoro-ribofuranosyl donor.

A generalized workflow for synthesis and purification is presented below:



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Caption: Generalized workflow for the synthesis and purification of **2'-Deoxy-2'-fluoroguanosine**.

Purification by High-Performance Liquid Chromatography (HPLC):

A common method for purifying nucleoside analogs is reversed-phase HPLC. A general protocol adaptable for **2'-Deoxy-2'-fluoroguanosine** is as follows:[8][9]

- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of a polar solvent (e.g., water or an aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).
- Detection: UV absorbance is monitored at approximately 252-260 nm.[\[8\]](#)
- Procedure:
 - Dissolve the crude product in the initial mobile phase.
 - Inject the sample onto the equilibrated HPLC column.
 - Elute the compound using a programmed gradient of the mobile phase to separate the desired product from impurities.
 - Collect the fractions corresponding to the main peak.
 - Confirm the identity and purity of the collected fractions by analytical techniques such as mass spectrometry and NMR.

Analytical Characterization

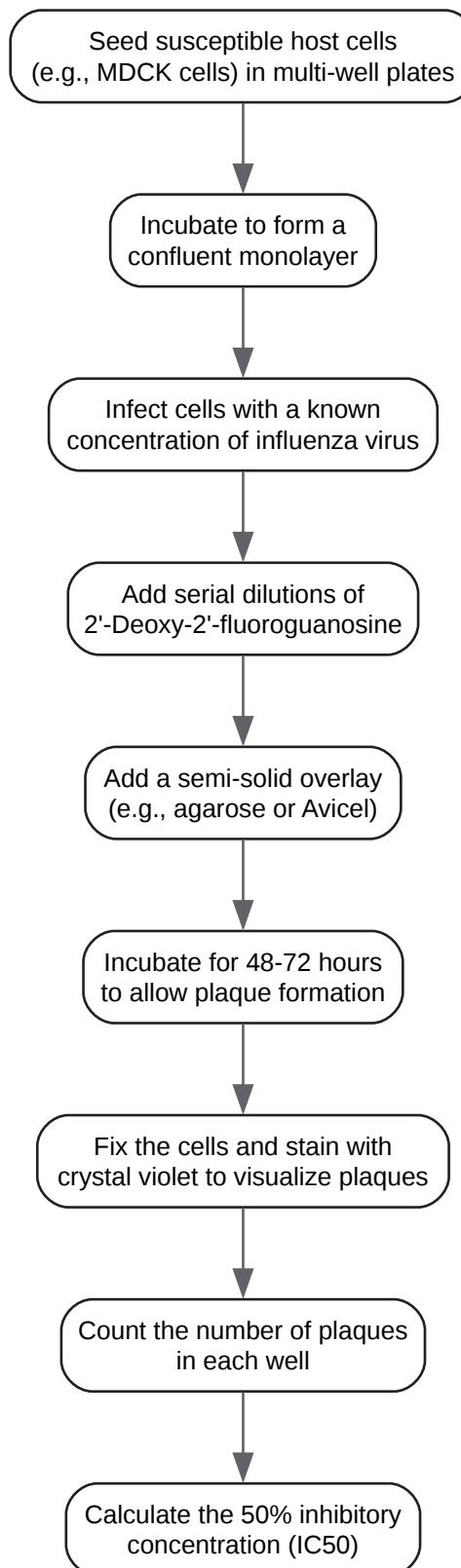
The structure and purity of synthesized **2'-Deoxy-2'-fluoroguanosine** should be confirmed using standard analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment in the molecule, confirming the structure of the guanine base and the sugar moiety.
 - ^{13}C NMR: Confirms the carbon skeleton of the molecule.
 - ^{19}F NMR: A key technique to confirm the presence and environment of the fluorine atom at the 2' position.[\[10\]](#)
- Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition, typically through high-resolution mass spectrometry

(HRMS).

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity of **2'-Deoxy-2'-fluoroguanosine** against influenza virus can be quantified using a plaque reduction assay. This assay measures the ability of the compound to inhibit the formation of viral plaques in a cell culture.



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Caption: Experimental workflow for a plaque reduction assay.

Detailed Protocol for Plaque Reduction Assay:

- Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and incubate until a confluent monolayer is formed.
- Virus Dilution: Prepare serial dilutions of a stock influenza virus in a serum-free medium.
- Infection: Wash the cell monolayers and infect them with the virus dilutions for 1 hour at 37°C.
- Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of **2'-Deoxy-2'-fluoroguanosine**.
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for the formation of plaques.
- Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a solution like crystal violet to visualize the plaques.
- Analysis: Count the number of plaques in each well. The concentration of **2'-Deoxy-2'-fluoroguanosine** that reduces the number of plaques by 50% compared to the virus control is determined as the IC₅₀ value.

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